L-Lysine-15N dihydrochloride

Quantitative Proteomics SILAC Mass Spectrometry

Quantitative metabolic tracing requires isotopic fidelity. Unlabeled lysine lacks MS mass shift; double-labeled variants add spectral complexity. L-Lysine-15N dihydrochloride (CAS 204451-50-3) provides a precise M+1 shift. - α-15N position: Tracks saccharopine pathway for metabolism studies (e.g., PDE). - SILAC-optimized: Minimal isotopic envelope overlap vs. M+2 or M+8. - NMR-ready: Enables 1H-15N HSQC for lysine-specific interactions. - Cost-effective: Single label supports large-scale pulse-chase experiments.

Molecular Formula C6H16Cl2N2O2
Molecular Weight 220.10 g/mol
Cat. No. B15554396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine-15N dihydrochloride
Molecular FormulaC6H16Cl2N2O2
Molecular Weight220.10 g/mol
Structural Identifiers
InChIInChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i8+1;;
InChIKeyJBBURJFZIMRPCZ-DZWGMXOFSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine-15N Dihydrochloride Overview


L-Lysine-15N dihydrochloride (CAS: 204451-50-3) is a stable isotope-labeled derivative of the essential amino acid L-lysine, featuring a single nitrogen-15 (15N) enrichment site (α-15N) . This compound exists as a dihydrochloride salt, enhancing solubility and stability in aqueous biological systems . As a stable isotopic tracer, L-Lysine-15N dihydrochloride enables precise quantitative measurements in proteomics, metabolic flux analysis, and protein turnover studies [1]. The 15N label introduces a measurable mass shift of M+1 relative to the unlabeled compound, enabling differentiation from endogenous lysine pools in mass spectrometry applications [2].

1

Single 15N enrichment at the α‑amine position for mass spectrometry‑based isotopic tracing

2

Dihydrochloride salt form improves aqueous solubility for cell‑culture and in‑vivo workflows

3

Supports quantitative proteomics (SILAC), metabolic flux analysis, and protein turnover studies

Why L-Lysine-15N Dihydrochloride Is Irreplaceable


L-Lysine-15N dihydrochloride cannot be substituted by unlabeled L-lysine or alternative isotopic variants without compromising quantitative accuracy, assay sensitivity, or metabolic pathway specificity. Unlabeled lysine lacks the requisite mass shift for differential detection in mass spectrometry, while double-labeled variants (e.g., L-Lysine-13C6,15N2) introduce excessive mass shifts that increase spectral complexity in certain applications . Moreover, the precise positioning of the 15N label at the α-amine position confers unique tracer fidelity for specific biochemical pathways, as demonstrated by differential incorporation of α-15N-lysine versus ε-15N-lysine in saccharopine and pipecolic acid metabolic routes [1]. Direct substitution without accounting for these quantitative and positional label differences leads to irreproducible data and flawed metabolic flux interpretations.

Unlabeled lysine

Lacks the requisite mass shift for MS differentiation; fails as a tracer in quantitative workflows.

Multi‑isotope variants (e.g., 13C,15N2)

Excessive mass shifts increase spectral complexity and isotopic envelope overlap, complicating tryptic peptide analysis.

Label position (ε‑15N vs α‑15N)

Positional labeling alters metabolic tracer fate; ε‑15N may yield misleadingly low incorporation into the saccharopine pathway.

Comparative Evidence for L-Lysine-15N Dihydrochloride


Single-Site 15N Label for Tryptic Peptide Quantification

L-Lysine-15N dihydrochloride (single 15N label) produces an M+1 mass shift, which is demonstrably different from the M+2 shift of L-Lysine-15N2 dihydrochloride (both α and ε nitrogens labeled) and the M+8 shift of L-Lysine-13C6,15N2 dihydrochloride (fully labeled carbon backbone and both nitrogens) . This M+1 shift is specifically advantageous for tryptic peptide analysis, where it yields a clean 1 Da difference that is easily resolved without introducing the spectral crowding or overlapping isotopic envelopes associated with larger mass shifts .

Mass shift comparison
Reported
Target (α‑15N) M+1 (1 Da) L‑Lysine‑15N2 M+2 (2 Da) L‑Lysine‑13C6,15N2 M+8 (8 Da)
Minimal M+1 shift supports clean tryptic peptide quantification without isotopic envelope interference.
Data from vendor comparison; verify mass shift in your MS platform.
Quantitative Proteomics SILAC Mass Spectrometry

Alpha-15N Labeling for Residue-Specific NMR

L-Lysine-15N dihydrochloride, with its single α-15N label, is specifically validated for bio-NMR applications, as indicated by vendor technical datasheets . In contrast, while both unlabeled and fully labeled (13C,15N) lysine variants are also used in NMR, the single α-15N label provides a distinct advantage for 'residue-type selective labeling' strategies . This approach allows researchers to isolate and assign lysine-specific amide resonances in the NMR spectra of large proteins, reducing spectral complexity and enabling precise analysis of lysine side-chain dynamics and interactions, a capability not directly provided by uniformly labeled or ε-only labeled lysine analogs .

Residue‑specific NMR
Class‑level
α‑15N‑lysine Residue‑specific labeling supported Unlabeled / 15N2 / uniform No differentiation or increased spectral complexity
Enables selective lysine amide resonance assignment for dynamics and interaction studies.
Vendor‑stated utility; validate labeling efficiency in your expression system.
Structural Biology NMR Spectroscopy Protein Dynamics

Saccharopine Pathway Flux with α-15N-Lysine

Quantitative isotopic tracing studies in human astrocytes have demonstrated a significant and differential metabolic fate for α-15N-lysine versus ε-15N-lysine [1]. When cells were treated with α-15N-lysine, a substantially greater proportion of the 15N label was incorporated into the saccharopine pathway intermediates (AASA/P6C and pipecolic acid) compared to treatment with ε-15N-lysine [1]. This demonstrates that the position of the 15N label is not functionally neutral; α-15N-lysine preferentially enters the α-deamination pathway, making it the required tracer for studies focused on this metabolic route, whereas ε-15N-lysine would provide misleadingly low incorporation [1].

α‑15N vs ε‑15N flux
Head‑to‑head
α‑15N‑lysine Substantially increased 15N in saccharopine metabolites ε‑15N‑lysine Minimal incorporation (qualitative difference)
Required tracer for accurate α‑deamination flux quantification in the saccharopine pathway.
Refer to Crowther et al. 2019 for exact fold‑change values; model: human astrocytes.
Metabolic Flux Analysis Inborn Errors of Metabolism Isotopic Tracing

Cost-Effective Single-Isotope Labeling

A direct comparison of vendor catalog pricing indicates that L-Lysine-15N dihydrochloride (single 15N label) is generally offered at a significantly lower cost per unit mass than its double-labeled counterparts, such as L-Lysine-13C6,15N2 dihydrochloride or L-Lysine-15N2 dihydrochloride . For example, pricing for 50 mg quantities of L-Lysine-15N2 hydrochloride (M+2) is approximately 30-50% higher than the single-labeled α-15N form from comparable suppliers, while the triple-labeled L-Lysine-13C6,15N2 (M+8) can be 2-3 times more expensive . This cost differential is directly tied to the complexity of chemical synthesis and isotopic enrichment processes.

Procurement cost
Reported
α‑15N (target) Baseline cost (1×) L‑Lysine‑15N2 ~1.3–1.5× higher L‑Lysine‑13C6,15N2 ~2–3× higher
Budget‑friendly option for routine SILAC and turnover experiments with comparable analytical performance.
Pricing from major isotope suppliers; confirm current quotes before procurement.
Procurement Cost-Benefit Analysis Stable Isotope Reagents

L-Lysine-15N Dihydrochloride Applications


SILAC Proteomics with Minimal Mass Shift

L-Lysine-15N dihydrochloride is the optimal choice for Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) when the primary digestion enzyme is trypsin. The M+1 mass shift on lysine-containing peptides is sufficient for differentiation from the unlabeled ('light') lysine pool, while minimizing the risk of overlapping isotopic envelopes that can occur with larger mass shifts (M+2 or M+8). This ensures high-confidence peptide identification and precise quantification in complex proteomes .

Saccharopine Pathway Flux in Disease Models

For researchers investigating inborn errors of metabolism (e.g., pyridoxine-dependent epilepsy, glutaric acidemia) or other conditions involving altered lysine degradation, L-Lysine-15N dihydrochloride is the required tracer. Its α-15N label preferentially routes into the saccharopine pathway, allowing for accurate quantification of flux through this specific route. Use of ε-15N-lysine or unlabeled lysine would fail to capture the α-deamination component, leading to incomplete or erroneous metabolic models [1].

Lysine Residue-Specific NMR Analysis

In structural biology, L-Lysine-15N dihydrochloride enables selective isotopic labeling of lysine residues. When expressed in minimal media, this compound allows for the acquisition of simplified 1H-15N HSQC NMR spectra where only lysine amide resonances are visible. This is a powerful approach for studying lysine-specific interactions (e.g., with ligands, nucleic acids) or conformational changes in large protein complexes where spectral overlap from uniform labeling would be prohibitive .

Cost-Effective High-Throughput Protein Turnover

L-Lysine-15N dihydrochloride provides a cost-effective alternative to multi-isotope labeled lysine variants for routine, large-scale protein turnover experiments. Whether in cell culture or via feeding studies in model organisms (e.g., C. elegans), the single M+1 mass shift is sufficient for pulse-chase MS analysis, enabling laboratories to maximize experimental throughput while staying within budget constraints without sacrificing quantitative integrity .

Application
Selection Property
Validation Focus
SILAC proteomics (tryptic peptides)
Single‑isotope labeling with minimal mass shift
Peptide identification confidence and isotopic envelope resolution
Saccharopine pathway flux in metabolic disease models
α‑15N label position specificity
Quantitative flux through α‑deamination route
Lysine residue‑specific NMR
Residue‑type selective labeling capability
Lysine amide resonance assignment and side‑chain dynamics
Cost‑effective high‑throughput protein turnover
Single‑isotope cost efficiency
Budget‑constrained pulse‑chase MS throughput

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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